METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Beschreibung
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C18H19NO3S . This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and a cyclopentylcarbonyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Eigenschaften
Molekularformel |
C18H19NO3S |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
methyl 2-(cyclopentanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-22-18(21)15-14(12-7-3-2-4-8-12)11-23-17(15)19-16(20)13-9-5-6-10-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,20) |
InChI-Schlüssel |
OPCSYQRURODRAT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
Kanonische SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. In medicine, it is investigated for its potential therapeutic effects. In industry, it is used in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
METHYL 2-CYCLOPENTANEAMIDO-4-PHENYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate and Methyl 2-[(cyclopentylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate . These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The differences in substituents can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of each compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
